6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one
Description
Properties
IUPAC Name |
6-[4-[(4,5-dimethyl-6-oxopyrimidin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-12-13(2)20-11-22(18(12)24)10-14-5-7-23(8-6-14)29(26,27)15-3-4-16-17(9-15)28-19(25)21-16/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSBLHCEKXWXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula : C16H17N5O3S
Molecular Weight : 359.4029 g/mol
CAS Number : 2034412-03-6
SMILES Notation : O=C(Cn1cnc(c(c1=O)C)C)NCCn1cnc2c(c1=O)scc2
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymes : The sulfonamide group in the compound is known to exhibit enzyme inhibition properties. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways related to neurodegenerative diseases and microbial infections .
- Antibacterial Activity : Research indicates that compounds with piperidine and benzoxazole moieties demonstrate significant antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Some studies suggest that derivatives of benzoxazole exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways . The presence of the pyrimidinyl moiety may enhance this effect by targeting specific kinases involved in cell proliferation.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds:
Case Study 1: Antibacterial Screening
A study synthesized a series of piperidine derivatives and evaluated their antibacterial properties against multiple bacterial strains. The results indicated that certain derivatives exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values significantly lower than those of standard antibiotics .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory effects of sulfonamide-containing compounds. The study revealed that these compounds showed strong inhibitory activity against urease with IC50 values ranging from 0.63 to 2.14 µM, suggesting their potential as therapeutic agents in treating infections caused by urease-producing bacteria .
Case Study 3: Anticancer Activity
Research into the anticancer properties of benzoxazole derivatives demonstrated their ability to induce apoptosis in human cancer cell lines. The study highlighted the synergistic effects when combined with existing chemotherapeutic agents, suggesting a promising avenue for developing new cancer therapies .
Scientific Research Applications
Research indicates that compounds similar to this one may exhibit significant biological activities, including:
Anticancer Properties
Studies have shown that derivatives of benzoxazole and pyrimidine can inhibit cancer cell proliferation. The sulfonamide moiety in this compound may enhance its interaction with biological targets involved in cancer progression. For example, certain benzoxazole derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Antimicrobial Activity
Compounds containing piperidine and benzoxazole frameworks have demonstrated antimicrobial properties. The incorporation of the 4,5-dimethylpyrimidine moiety may contribute to enhanced activity against bacterial strains. Research on related compounds suggests they could be effective against resistant strains of bacteria .
Neurological Applications
The piperidine ring is known for its ability to interact with neurotransmitter systems. Compounds that include piperidinyl groups have been studied for their potential in treating neurological disorders such as depression and anxiety. The structural characteristics of this compound may allow it to modulate neurotransmitter activity effectively .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 4,5-dimethyl-6-oxo-pyrimidine derivatives with piperidine sulfonamides under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features and biological activities of analogous compounds:
Molecular Docking and Structure-Activity Relationships (SAR)
- Benzoxazole Core : The benzoxazol-2-one moiety in the target compound likely engages in hydrogen bonding with enzyme active sites, similar to derivatives in . Substitution with electron-withdrawing groups (e.g., sulfonyl) may further stabilize these interactions .
- Piperidine-Sulfonyl Linker : This group may reduce steric hindrance and enhance pharmacokinetic properties, as seen in related piperidine-carboxamide inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
